4-(2-furylmethyl)-N-propyl-1-piperazinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds related to 4-(2-Furylmethyl)-N-propyl-1-piperazinecarboxamide often involves complex organic synthesis techniques. For instance, derivatives of piperazine-2-carboxylic acid and N-formamide have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, indicating the intricate synthesis methods employed for compounds within this class (Zhouyu Wang et al., 2006). Such synthesis approaches can potentially be adapted or provide insight into the synthesis of this compound.
Molecular Structure Analysis
Understanding the molecular structure of this compound is crucial for predicting its chemical behavior and interactions. Studies on similar compounds, such as the synthesis and spectroscopic studies of N,N′-bis((thiophene-2-carboxamido)propyl)piperazine, offer valuable insights into the molecular structure and potential reactivity patterns of piperazine derivatives (A. Balaban et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of this compound can be inferred from related research. For example, the study on linear synthesis of {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones highlights the reactivity of piperazine derivatives towards different functional groups and their potential as therapeutic agents (Muhammad Athar Abbasi et al., 2019). Such studies shed light on the versatile chemical properties and reactivity of piperazine-based compounds.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. Research on similar compounds, like the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, provides insights into the factors influencing the physical properties of piperazine derivatives (C. Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
4-(furan-2-ylmethyl)-N-propylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-2-5-14-13(17)16-8-6-15(7-9-16)11-12-4-3-10-18-12/h3-4,10H,2,5-9,11H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTGFHLYSZTONH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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